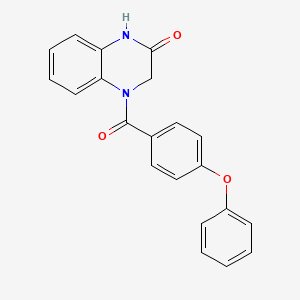

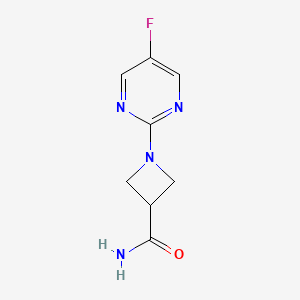

![molecular formula C11H14FNO3S2 B2404476 [1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride CAS No. 2249153-88-4](/img/structure/B2404476.png)

[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

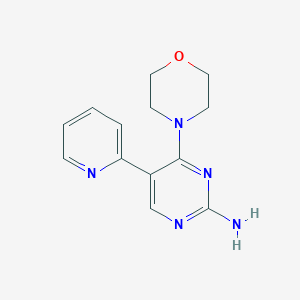

“[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride” is a chemical compound with a complex structure. It combines a piperidine ring, a thiophene-2-carbonyl group, and a methanesulfonyl fluoride moiety. The compound’s systematic name suggests the presence of these functional groups, which play crucial roles in its properties and reactivity.

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions , fluorination , and sulfonation . Precursors such as thiophene-2-carboxylic acid , piperidine , and methanesulfonyl fluoride are used to assemble the final product. Optimization of reaction conditions, solvent choice, and purification methods significantly impacts the yield and purity of the compound.

Molecular Structure Analysis

The molecular structure of “[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride” reveals its three-dimensional arrangement. The piperidine ring provides rigidity, while the thiophene-2-carbonyl group introduces aromaticity and electron delocalization. The methanesulfonyl fluoride moiety contributes to the compound’s reactivity. Researchers employ techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise geometry.

Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it undergoes nucleophilic substitution at the sulfonyl fluoride center, leading to the displacement of fluoride by other nucleophiles. Additionally, it can serve as a building block for the synthesis of more complex molecules. Researchers investigate its reactivity with different nucleophiles, acids, and bases.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a specific melting point, which reflects its crystalline nature.

- Solubility : Researchers investigate its solubility in various solvents (e.g., polar, nonpolar, protic, aprotic).

- Stability : “[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride” may be sensitive to light, moisture, or temperature variations.

Safety And Hazards

- Toxicity : Assessments of acute and chronic toxicity are essential. Researchers evaluate its impact on living organisms.

- Handling Precautions : Due to the presence of sulfonyl fluoride, proper protective measures (gloves, eyewear) are crucial during synthesis and handling.

- Environmental Impact : Disposal protocols must consider environmental safety.

Orientations Futures

- Biological Applications : Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).

- Materials Science : Explore its use in organic electronics, sensors, or catalysts.

- Computational Studies : Predict its properties using quantum mechanical calculations.

Propriétés

IUPAC Name |

[1-(thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3S2/c12-18(15,16)8-9-3-5-13(6-4-9)11(14)10-2-1-7-17-10/h1-2,7,9H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYXJBRPWTUUED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CS(=O)(=O)F)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

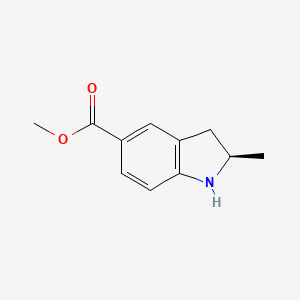

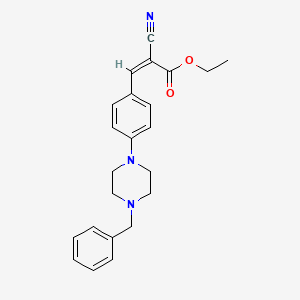

![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)

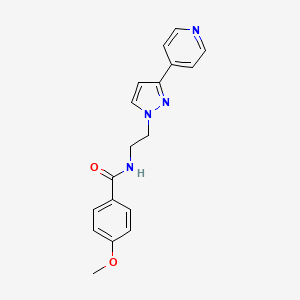

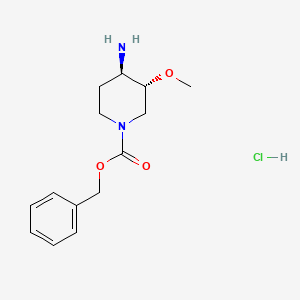

![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

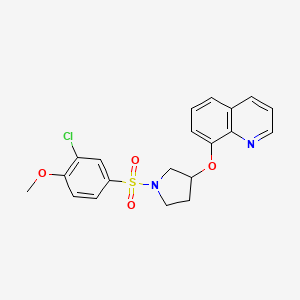

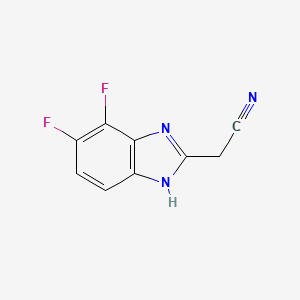

![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)

![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)